molecular formula C10H11BrN2OS B12957378 7-Bromo-4-(tert-butoxy)thieno[3,2-d]pyrimidine

7-Bromo-4-(tert-butoxy)thieno[3,2-d]pyrimidine

Cat. No.: B12957378
M. Wt: 287.18 g/mol
InChI Key: XDYYSMUAIKOYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-4-(tert-butoxy)thieno[3,2-d]pyrimidine: is a heterocyclic compound that belongs to the thienopyrimidine family Thienopyrimidines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-(tert-butoxy)thieno[3,2-d]pyrimidine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to afford thieno[3,2-d]pyrimidin-4-ones

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-(tert-butoxy)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyrimidines, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 7-Bromo-4-(tert-butoxy)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, leading to ATP depletion and bacterial cell death . The compound’s structure allows it to bind to the active site of the enzyme, disrupting its function and inhibiting bacterial respiration.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-4-(tert-butoxy)thieno[3,2-d]pyrimidine is unique due to the presence of the tert-butoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thienopyrimidine derivatives and may contribute to its specific interactions with molecular targets .

Properties

Molecular Formula

C10H11BrN2OS

Molecular Weight

287.18 g/mol

IUPAC Name

7-bromo-4-[(2-methylpropan-2-yl)oxy]thieno[3,2-d]pyrimidine

InChI

InChI=1S/C10H11BrN2OS/c1-10(2,3)14-9-8-7(12-5-13-9)6(11)4-15-8/h4-5H,1-3H3

InChI Key

XDYYSMUAIKOYQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC=NC2=C1SC=C2Br

Origin of Product

United States

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